![molecular formula C14H12O2 B125253 4-(Benzyloxy)benzaldehyde CAS No. 151896-98-9](/img/structure/B125253.png)
4-(Benzyloxy)benzaldehyde
Overview
Description
4-(Benzyloxy)benzaldehyde is a useful research compound. Its molecular formula is C14H12O2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131669. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
4-(Benzyloxy)benzaldehyde, a compound with the chemical formula CHO, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound serves as an important intermediate in organic synthesis and has been associated with various therapeutic potentials, particularly in the development of estrogen receptor ligands and antimycobacterial agents.
This compound can be synthesized through the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of potassium carbonate and ethanol under reflux conditions. This method yields the desired compound efficiently, with high purity levels achievable through subsequent purification steps involving extraction and drying processes .
1. Estrogen Receptor Modulation
One of the prominent applications of this compound is in the synthesis of selective estrogen receptor β ligands. These compounds have shown promise in treating conditions related to estrogen signaling, such as breast cancer. The synthesized ligand, (5-fluoro-(2R*,3S*)-2,3-bis(4-hydroxyphenyl)pentanenitrile), demonstrates significant binding affinity towards estrogen receptors, indicating potential therapeutic applications in hormone-related therapies .
2. Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit varying degrees of antimicrobial activity:
- Antibacterial Activity: Schiff base derivatives incorporating this compound have shown mild to moderate antibacterial effects against several bacterial strains. The structural modifications significantly influence their potency.
- Antifungal Activity: Benzylamine derivatives synthesized from halogen-substituted this compound have demonstrated antifungal activity against species such as Yarrowia lipolytica and Candida. The presence of halogen substituents enhances their efficacy .
- Antimycobacterial Activity: A study highlighted the antimycobacterial properties of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which were effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis revealed that specific modifications could enhance their inhibitory effects .
Case Study 1: Synthesis and Evaluation of Antimycobacterial Compounds
In a recent study, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their antimycobacterial activity. The results indicated that compounds with halogen substitutions exhibited lower minimum inhibitory concentrations (MIC), suggesting enhanced activity against M. tuberculosis. For instance, compounds with a MIC of 2.7 µM were identified as particularly potent .
Case Study 2: Estrogen Receptor Binding Affinity
Another investigation focused on cyclopropyl analogues derived from this compound, assessing their binding affinity to estrogen receptors. The study concluded that specific structural modifications could lead to improved selectivity for estrogen receptor subtypes, thereby enhancing their therapeutic potential in treating estrogen-related diseases .
Data Summary Table
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of BBA derivatives. A notable study synthesized a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines and evaluated their efficacy against Mycobacterium tuberculosis H37Rv. The results indicated significant inhibitory activity, suggesting potential applications in tuberculosis treatment .
2. Inhibitory Effects on Neutrophil Superoxide Production
Research has demonstrated that BBA derivatives exhibit inhibitory activities against neutrophil superoxide production, which is crucial for inflammatory responses. This suggests potential therapeutic applications in managing inflammatory diseases .
3. Cancer Therapy
BBA and its derivatives have been investigated for their roles in cancer therapy. Studies have shown that certain BBA derivatives can inhibit cancer cell proliferation, indicating their potential as anti-cancer agents .
Crystalline Properties and Computational Studies
The crystalline structure of BBA has been analyzed using Density Functional Theory (DFT) calculations, revealing significant effects on its geometrical and electronic properties due to intermolecular interactions like hydrogen bonding. The study found that the crystalline phase exhibited different properties compared to the gaseous phase, impacting its reactivity and stability .
Table 1: Crystalline vs Gaseous Properties of BBA
Property | Crystalline Phase | Gaseous Phase |
---|---|---|
Total Energy (keV) | -18.808 | - |
HOMO (eV) | -6.768 | - |
LUMO (eV) | -1.826 | - |
Dipole Moment (Debye) | 5.247 | - |
Case Studies
Case Study 1: Synthesis and Evaluation of Antimycobacterial Agents
A series of compounds derived from BBA were synthesized and tested for their ability to inhibit M. tuberculosis. The study reported yields between 92% to 99% for the synthesized N-(4-(benzyloxy)benzyl)-4-aminoquinolines, demonstrating the effectiveness of BBA derivatives in producing potent antimycobacterial agents .
Case Study 2: Inhibitory Activity Against Neutrophil Superoxide Production
In a pharmacological evaluation, various BBA derivatives were tested for their capacity to inhibit superoxide production in neutrophils. The findings suggested that modifications to the BBA structure could enhance its inhibitory effects, paving the way for new anti-inflammatory drugs .
Properties
IUPAC Name |
4-phenylmethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTWZSXLLMNMQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063441 | |
Record name | Benzaldehyde, 4-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4397-53-9 | |
Record name | 4-(Benzyloxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4397-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 4-(phenylmethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004397539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Benzyloxy)benzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131669 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Benzyloxy)benzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28298 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzaldehyde, 4-(phenylmethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 4-(phenylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5063441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-benzyloxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.299 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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